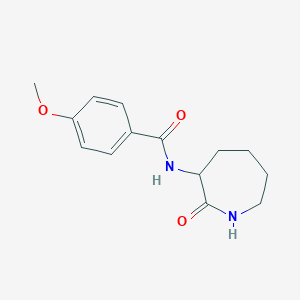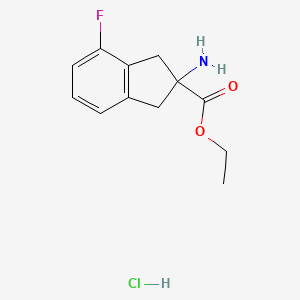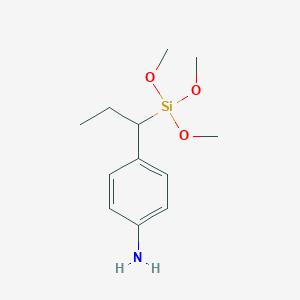![molecular formula C13H11N5O B11859332 N'-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide](/img/structure/B11859332.png)
N'-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide is a complex organic compound that features an imidazo[4,5-b]pyridine moiety fused with a benzenecarboximidamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one to form its 5-nitro derivative, which is then subjected to alkylation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the imidazo[4,5-b]pyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can introduce various functional groups to the imidazo[4,5-b]pyridine core .
Applications De Recherche Scientifique
N’-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of N’-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide involves its interaction with specific molecular targets. The compound can act as a modulator of GABA A receptors, influencing various cellular pathways necessary for the proper functioning of cells . It can also inhibit specific enzymes involved in metabolic processes, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[4,5-b]pyridine: A core structure similar to the compound , known for its biological activities.
Imidazo[4,5-c]pyridine: Another isomeric form with similar properties but different structural arrangement.
Imidazo[1,5-a]pyridine: Known for its use in various medicinal applications.
Uniqueness
N’-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide is unique due to the presence of the N’-hydroxy group and the benzenecarboximidamide moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C13H11N5O |
|---|---|
Poids moléculaire |
253.26 g/mol |
Nom IUPAC |
N'-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide |
InChI |
InChI=1S/C13H11N5O/c14-11(18-19)8-3-1-4-9(7-8)12-16-10-5-2-6-15-13(10)17-12/h1-7,19H,(H2,14,18)(H,15,16,17) |
Clé InChI |
ACUWNHCIYUAHPN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=NO)N)C2=NC3=C(N2)C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11859252.png)








![4-[(4-Methylphenyl)sulfanyl]quinazoline](/img/structure/B11859320.png)


